Ammonium lactate

描述

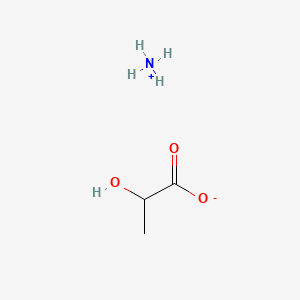

Ammonium lactate (C₃H₉NO₃) is a water-soluble salt formed by the neutralization of lactic acid with ammonia. It is widely utilized in industrial, agricultural, and pharmaceutical applications. In biotechnology, it serves as a pH regulator in lactic acid fermentation, where ammonia neutralizes lactic acid to form this compound, which can later be acidulated to recover lactic acid . In dermatology, it is a key ingredient in moisturizers (e.g., 12% this compound lotion) for treating xerosis (dry skin) and ichthyosis due to its keratolytic and humectant properties . Agriculturally, it acts as a non-protein nitrogen source in cattle feed, enhancing milk quality compared to urea or ammonium citrate .

属性

IUPAC Name |

azanium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOBLYBZQXQGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3 | |

| Record name | AMMONIUM LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052808 | |

| Record name | Ammonium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999), Liquid, White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS] | |

| Record name | AMMONIUM LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.2 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

515-98-0; 52003-58-4(replacedby515-98-0), 515-98-0, 52003-58-4 | |

| Record name | AMMONIUM LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium Lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium lactate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67M901L9NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Batch Fermentation with Rhizopus sp.

The mutant strain Rhizopus sp. MK-96-1196 exemplifies advancements in fungal fermentation. By employing an airlift bioreactor with pH control via liquid ammonia, this strain achieves a lactic acid concentration exceeding 90 g/L within 48 hours. The process involves two critical steps:

-

Fermentation : The fungus metabolizes glucose under aerobic conditions, producing L-lactic acid.

-

Neutralization : Liquid ammonia is introduced to maintain a pH of 5.0–6.0, converting lactic acid to this compound.

A key innovation is the recovery and reuse of ammonia. During purification, ammonia is distilled from the fermentation broth and recycled, eliminating gypsum (CaSO₄) byproducts. This closed-loop system reduces waste and operational costs, making it environmentally sustainable.

Fed-Batch Fermentation with Lactobacillus lactis

Lactobacillus lactis BME5-18M has been engineered for fed-batch systems, where glucose is continuously fed to maintain concentrations between 5–10 g/L. At pH 6.5, optimal cell growth and this compound production occur, yielding 161.2 g/L with a productivity of 2.02 g/L/h. The table below summarizes key parameters:

| Parameter | Value |

|---|---|

| Final this compound concentration | 161.2 g/L |

| Maximum cell dry weight | 2.15 g/L |

| Glucose feeding rate | 25 mL/h |

| pH control setpoint | 6.5 |

This method’s efficiency stems from mitigating substrate inhibition and maintaining metabolic activity through controlled nutrient delivery.

Chemical Synthesis Methods

Chemical synthesis directly reacts lactic acid with aqueous ammonia, bypassing microbial processes. This approach is advantageous for industrial-scale production but requires precise control to minimize byproducts like lactic acid amides.

| Parameter | Value |

|---|---|

| Lactic acid concentration | 80–100% w/w |

| Aging time | 16 hours (optimal) |

| Temperature during aging | 50–75°C |

| Final this compound concentration | 58.1% w/w |

Comparative Analysis of Methods

Yield and Purity

Environmental Impact

Scalability

-

Fed-batch fermentation is scalable but requires precise pH and nutrient monitoring.

-

Chemical synthesis is easily scaled using conventional reactors, though aging tanks increase footprint.

Industrial Production and Scaling Considerations

Industrial adoption hinges on cost-effectiveness and regulatory compliance. For pharmaceutical-grade this compound, fed-batch fermentation is preferred due to its compliance with Good Manufacturing Practices (GMP). Conversely, chemical synthesis dominates in bulk chemical industries, where cost per ton is prioritized over optical purity.

科学研究应用

Dermatological Applications

1.1 Treatment of Xerosis and Ichthyosis Vulgaris

Ammonium lactate is primarily utilized for the treatment of dry skin conditions such as xerosis and ichthyosis vulgaris. A study comparing 12% this compound lotion to 5% lactic acid lotion demonstrated that the former was significantly more effective in reducing the severity of xerosis over a treatment period of three weeks, followed by a regression period where improvements were still noted .

Table 1: Efficacy of this compound vs. Lactic Acid Lotion

| Treatment | Severity Reduction (Week 3) | Follow-Up Reduction (Week 6) |

|---|---|---|

| 12% this compound | Significant | Continued improvement |

| 5% Lactic Acid | Moderate | Minimal regression |

1.2 Moisturizing Properties

This compound acts as a humectant, attracting moisture to the skin. Its effectiveness has been documented in studies where it significantly improved skin hydration and barrier function, as evidenced by increased electrical capacitance and reduced transepidermal water loss (TEWL) .

1.3 Combination Therapies

Research indicates that this compound can enhance the effects of other treatments. For instance, a combination of this compound with tretinoin showed substantial improvement in conditions like acanthosis nigricans, with patients experiencing an 85-95% improvement .

Pharmaceutical Formulations

2.1 Role as an Excipient

This compound is also explored as an excipient in pharmaceutical formulations due to its stabilizing properties and ability to enhance drug delivery systems . Its incorporation into topical formulations has been shown to improve skin absorption and efficacy.

2.2 Safety and Toxicology Studies

Safety assessments have indicated that this compound does not exhibit significant mutagenic potential or adverse reproductive effects in animal studies, supporting its use in human applications . The FDA categorizes it as safe for use during pregnancy when clearly needed .

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound in various dermatological conditions:

- Seborrheic Keratosis Treatment: A double-blind study showed that 12% this compound lotion significantly reduced the height of seborrheic keratoses over 16 weeks, although surface characteristics showed no significant difference compared to controls .

- Skin Atrophy Prevention: Another trial indicated that this compound lotion could decrease skin atrophy associated with superpotent topical corticosteroids without increasing side effects .

作用机制

Ammonium lactate exerts its effects primarily through its components, lactic acid and ammonium hydroxide. Lactic acid, an alpha-hydroxy acid, gently exfoliates the outer layer of the skin, promoting the removal of dead skin cells. This action increases skin hydration and smoothness . Ammonium hydroxide helps to neutralize the acidity of lactic acid, making the compound suitable for topical application .

相似化合物的比较

Key Findings :

- This compound supports microbial growth as a nitrogen source but becomes inhibitory at >40 mM due to osmotic stress .

- Calcium lactate avoids toxicity but requires costly acidulation steps .

Nitrogen Sources in Biotechnology

In D-arabitol production using Endomycopsis chodati, this compound outperformed other nitrogen sources:

| Nitrogen Source | Growth Yield | Sugar Utilization Rate |

|---|---|---|

| This compound | High | Fast |

| Ammonium chloride | Low | Inhibited (pH drop) |

| Urea | Moderate | Slow |

Key Findings :

Key Findings :

- This compound lotion reduced xerosis scores by 0.5–0.58 points (p<0.0001) over 6–10 weeks, though clinical significance remains debated .

- Urea provided transient improvement but lacked sustained benefits post-treatment .

Agricultural Use as Non-Protein Nitrogen

In cattle feed, this compound is preferred over urea and ammonium citrate:

| Nitrogen Source | Milk Quality Impact | Toxicity Risk |

|---|---|---|

| This compound | Higher nutritive value | Low |

| Urea | Variable digestibility | High (ammonia release) |

| Ammonium citrate | Moderate | Moderate |

Key Findings :

Inhibitory Effects on Enzymes

Ammonium chloride and urea inhibit lactate dehydrogenase (LDH) activity, unlike this compound:

| Compound | LDH Inhibition Constant (Kᵢ) | Mechanism |

|---|---|---|

| Ammonium chloride | 12 mM | Cytoplasmic acidification |

| Urea | 8 mM | Denaturation at high doses |

| This compound | Not reported | No direct inhibition observed |

Key Findings :

- Ammonium chloride and urea reduce LDH activity by 30–50% at non-saturating concentrations, altering pyruvate metabolism .

生物活性

Ammonium lactate is a compound formed from lactic acid and ammonium hydroxide, commonly used in various dermatological and pharmaceutical applications. Its biological activity primarily revolves around its moisturizing properties, effects on skin conditions, and potential roles in fermentation processes. This article delves into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.

1. Moisturizing Properties

This compound is widely recognized for its effectiveness as a moisturizer. It is particularly beneficial in treating xerosis (dry skin), a condition often exacerbated in diabetic patients.

- Case Study : A double-blind study evaluated the efficacy of 12% this compound lotion compared to 5% lactic acid lotion over a three-week period. The results indicated that the this compound lotion significantly reduced the severity of xerosis more effectively than the lactic acid lotion (p < 0.05) during both treatment and regression phases .

Table 1: Efficacy Comparison of this compound vs. Lactic Acid Lotion

| Treatment Type | Severity Reduction | Statistical Significance |

|---|---|---|

| 12% this compound | Significant | p < 0.05 |

| 5% Lactic Acid | Moderate | Not significant |

2. Effects on Skin Conditions

This compound has been studied for its role in improving various skin conditions, including keratosis pilaris and cutaneous atrophy caused by corticosteroids.

- Keratosis Pilaris Study : In a clinical trial involving intense pulsed light (IPL) combined with this compound treatment for keratosis pilaris, results showed improved clinical responses when IPL was added to this compound therapy, although not significantly higher than this compound alone based on physician ratings (p > 0.05). However, patient-reported outcomes indicated better improvement with the combination therapy (p < 0.05) .

- Cutaneous Atrophy Mitigation : Another study investigated the effects of 12% this compound on skin atrophy induced by topical corticosteroids. The findings revealed that this compound significantly increased epidermal thickness and dermal glycosaminoglycan levels, suggesting its potential to mitigate corticosteroid-induced skin thinning .

Table 2: Impact of this compound on Skin Thickness

| Treatment Type | Epidermal Thickness Increase | Glycosaminoglycan Levels Increase |

|---|---|---|

| 12% this compound | Significant | Significant |

| Control | No change | No change |

The biological activity of this compound can be attributed to its ability to enhance moisture retention in the skin and promote cellular turnover. It acts as a humectant, drawing moisture into the outer layer of the skin while also facilitating exfoliation due to its mild acidic nature.

4. Fermentation Applications

In addition to dermatological uses, this compound plays a role in fermentation processes within food technology and animal nutrition.

- Fermentation Study : Research demonstrated that supplementation with this compound during fermentation increased propionate production in continuous culture systems, highlighting its utility in enhancing microbial protein synthesis in ruminant diets .

5. Systematic Reviews and Meta-Analyses

Several systematic reviews have assessed the overall effectiveness of this compound-containing moisturizers:

化学反应分析

Hydrolysis and Oligomer Conversion

During aging, lactic acid oligomers undergo hydrolysis:

-

Temperature : 45–80°C (accelerates hydrolysis).

-

pH : Maintained at 4.5–6.0 to avoid lactamide byproducts.

-

Time : ≥12 hours for >95% oligomer conversion.

Neglecting aging results in residual oligomers reacting with NH₃ to form lactamide (C₃H₇NO₂), reducing this compound purity .

Thermal Decomposition

Above 100°C, this compound decomposes into lactic acid and ammonia:

| Condition | Outcome |

|---|---|

| Room Temperature (25°C) | Stable indefinitely at pH 4.5–5.5 |

| Elevated Temperature | Decomposition ≥80°C |

| UV Exposure | Accelerates degradation; requires opaque packaging |

Acid-Base Reactions

As a weak acid (pKa ~3.86), this compound reacts with strong bases (e.g., NaOH):

-

Generates ammonia gas, requiring ventilation.

-

Exothermic reaction; temperature control is critical.

Interaction with Metal Ions

This compound chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes:

-

Reduces bioavailability in topical formulations.

-

Requires ion-free excipients in pharmaceutical preparations .

Redox Reactions

Under oxidative conditions, lactic acid oxidizes to pyruvic acid:

Catalysts : Transition metals (Fe³⁺, Cu²⁺) accelerate oxidation, necessitating antioxidant additives in commercial products .

常见问题

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying ammonium lactate in biological or fermentation samples?

- Methodological Answer : Use enzymatic assays (e.g., lactate dehydrogenase coupled with NADH oxidation) for direct lactate quantification, supported by spectrophotometric analysis at 340 nm . For ammonium ions, employ ion-selective electrodes or colorimetric methods (e.g., Berthelot reaction). High-performance liquid chromatography (HPLC) with refractive index detection can resolve this compound in complex matrices, particularly in fermentation broths . Ensure calibration against certified reference materials.

Q. How is this compound synthesized and purified in laboratory-scale bioreactors?

- Methodological Answer : Utilize microbial fermentation (e.g., Streptococcus cremoris or Lactobacillus bulgaricus) with lactose-rich substrates like whey permeate. Optimize pH (6.0–6.5) and temperature (35–44°C) to maximize lactate yield . For purification, implement dialysis continuous processes to separate this compound from microbial biomass, achieving >95% substrate conversion . Post-fermentation, concentrate the product via vacuum evaporation.

Q. What experimental controls are critical when studying this compound’s effect on cellular metabolism?

- Methodological Answer : Maintain strict pH buffering (e.g., HEPES or bicarbonate) to isolate lactate-specific effects from acid-base disturbances . Include control groups with equimolar sodium lactate or ammonium chloride to differentiate ion-specific impacts. Monitor metabolites (glucose, glutamine) and byproducts (ammonia, CO₂) via off-line assays (e.g., Flex2 analyzer) . Normalize data to cell viability metrics (trypan blue exclusion) .

Advanced Research Questions

Q. How do kinetic models resolve contradictions in optimal fermentation conditions for this compound production?

- Methodological Answer : Contradictions in pH or retention time optima (e.g., 5–15 hours vs. 19 hours ) arise from microbial strain differences and reactor configurations. Develop strain-specific Monod or Contois kinetic models to predict substrate utilization rates. Validate with chemostat experiments under varying dilution rates and nutrient gradients . For example, multi-stage reactors improve productivity (1.6x vs. single-stage) by decoupling growth and production phases .

| Reactor Type | Retention Time (h) | Lactate Productivity (g/L/h) | Lactose Utilization (%) |

|---|---|---|---|

| Single-stage | 7.5 | 3.38 | 85 |

| Three-stage | 7.5 | 5.38 | 91 |

| Dialysis | 19 | 2.42 | 97 |

| Data synthesized from |

Q. What mechanisms underlie the co-accumulation of lactate and ammonium during high-intensity exercise or tumor metabolism?

- Methodological Answer : In exercise, glycolytic flux increases lactate and ammonium via purine nucleotide cycle (AMP deamination). Correlate breakpoints in lactate ([La⁻]) and NH₄⁺ during graded exercise (r = 0.96 ). In cancer, Warburg effect-driven lactate export couples with glutaminolysis-derived ammonium, promoting microenvironment acidification. Use ¹³C-glucose/glutamine tracers and NMR to map metabolic fluxes in vitro .

Q. How can dialysis-based fermentation systems overcome productivity limitations in this compound biosynthesis?

- Methodological Answer : Dialysis reactors immobilize cells while dialyzing inhibitors (e.g., NH₃) and concentrating lactate. Operate with substrate fed into the dialysate circuit, achieving 97% lactose utilization at 19h retention . Address membrane fouling via periodic cleaning (every 4 weeks) and optimize membrane pore size (10–50 kDa) to balance metabolite diffusion and cell retention .

Q. What experimental designs mitigate confounding variables when analyzing this compound’s role in acid-base disorders?

- Methodological Answer : In in vivo models, pair arterial blood gas analysis (pH, HCO₃⁻) with direct microelectrode measurements of interstitial lactate/ammonium . Use isotonic this compound infusions to avoid volume-induced artifacts. For in vitro studies, employ Seahorse extracellular flux analyzers to dissect mitochondrial vs. glycolytic contributions .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH ranges for microbial this compound production?

- Analysis : Streptococcus cremoris thrives at pH 6.0–6.5 , whereas Lactobacillus bulgaricus achieves peak productivity at pH 5.3 . These discrepancies reflect species-specific acid tolerance and metabolic pathway regulation. To reconcile, conduct comparative proteomics to identify pH-responsive enzymes (e.g., lactate dehydrogenases) and optimize strain engineering for pH robustness.

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。